3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole
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Overview
Description
3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties. This compound is part of a broader class of heterocyclic compounds, which are known for their significant pharmacological and medicinal properties .
Preparation Methods
The synthesis of 3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole typically involves a multi-step procedure. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dimethylacetamide . Industrial production methods may involve similar steps but are optimized for higher yields and scalability .
Chemical Reactions Analysis
3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets. It acts as a dopamine and serotonin antagonist, binding to these receptors and inhibiting their activity . This interaction affects the signaling pathways associated with these neurotransmitters, leading to its therapeutic effects in psychiatric disorders .
Comparison with Similar Compounds
3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Lacks the fluoropyridine moiety, which may result in different pharmacological properties.
N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide: Contains a quinazoline ring instead of the benzothiazole ring, leading to different biological activities.
The uniqueness of this compound lies in its hybrid structure, combining the properties of both isothiazole and piperazine moieties, which contributes to its diverse applications and potential therapeutic benefits .
Properties
Molecular Formula |
C16H15FN4S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C16H15FN4S/c17-13-5-3-7-18-16(13)21-10-8-20(9-11-21)15-12-4-1-2-6-14(12)22-19-15/h1-7H,8-11H2 |
InChI Key |
DYYKCZCOZSTQIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)F)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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